molecular formula C17H19NO3 B291770 2-ethoxy-N-(2-ethoxyphenyl)benzamide

2-ethoxy-N-(2-ethoxyphenyl)benzamide

Cat. No.: B291770
M. Wt: 285.34 g/mol
InChI Key: HSESESHVXDNNKO-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-ethoxyphenyl)benzamide is a benzamide derivative featuring ethoxy substituents at the 2-position of both the benzamide core and the aniline moiety. This compound belongs to a class of molecules investigated for their modulation of G protein-coupled receptors (GPCRs), particularly MrgX1 (Mas-related GPR), which is implicated in chronic pain pathways . Its synthesis involves modular approaches, such as coupling benzoyl chloride derivatives with substituted anilines, enabling systematic structural variations .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-ethoxy-N-(2-ethoxyphenyl)benzamide

InChI

InChI=1S/C17H19NO3/c1-3-20-15-11-7-5-9-13(15)17(19)18-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)

InChI Key

HSESESHVXDNNKO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on MrgX1 Activity

2-Ethoxy vs. Other Alkoxy/Methylthio Groups
  • 2-Ethoxy Phenyl Group : Critical for MrgX1 activity. In ML382 (2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide), the 2-ethoxy group on the phenyl ring confers a 190 nM EC50 and 195% Emax, outperforming analogs with 2-methylthio or ester groups (e.g., compound 4i with Emax <50%) .
  • Methylthio (SCH3) : Substitution at R2 reduces potency, likely due to steric hindrance or reduced hydrogen-bonding capacity .
  • Ester Groups (CO2R) : Poorly tolerated, as seen in compounds 4a–4g , which showed negligible activity in MrgX1 assays .
Sulfonamide vs. Amide Modifications
  • Cyclopropanesulfonamide (ML382) : Enhances potency (EC50 = 190 nM) compared to methylsulfonamide analogs. The cyclopropane ring likely improves metabolic stability and receptor interaction .
  • Simple Methylsulfonamide : While active (EC50 ~300–500 nM), these analogs exhibit lower efficacy than ML382 .

Pharmacokinetic and Selectivity Profiles

Metabolic Stability
  • ML382 : Exhibits high clearance in rat and human liver microsomes (CLhep >30 mL/min/kg), suggesting rapid oxidative metabolism. Its free fraction in plasma is low (1.7% in rats, 0.4% in humans), limiting oral bioavailability .
  • Hydroxyphenyl Analogs : Compounds like 2-ethoxy-N-(3-hydroxyphenyl)benzamide (CAS 723757-73-1) may have improved solubility due to the hydroxyl group but face challenges in passive membrane permeability .
Selectivity
  • ML382 : Selective for MrgX1 over MrgX2, 5-HT2B (63% inhibition at 10 µM), and 67 other off-target receptors .
  • Thiazole- and Imidazole-Containing Analogs: Derivatives such as 2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (CAS 14601-24-2) or imidazole-substituted variants (e.g., Y501-0737) may target alternative pathways but lack MrgX1 specificity .

Key Data Tables

Table 1: MrgX1 Activity of Selected Compounds
Compound R1 (Benzamide) R2 (Aniline) EC50 (nM) Emax (% Standard) Selectivity Notes
ML382 (4l) Cyclopropane 2-Ethoxy 190 195 MrgX1-specific
4i (Methylsulfonamide) CH3 2-Ethoxy 300 80 Moderate clearance
4a (Ester) CO2CH3 2-Ethoxy N.D. <50 Inactive
2-Ethoxy-N-(4-iodophenyl) I 2-Ethoxy N/A N/A Potential radioimaging use
Table 2: Pharmacokinetic Properties
Compound CLhep (mL/min/kg) Plasma Free Fraction (%) logP
ML382 >30 (Rat/Human) 1.7 (Rat), 0.4 (Human) 3.2
2-Ethoxy-N-(3-hydroxyphenyl) N.D. 5.1 (Predicted) 2.8
Thiazole Derivative (14601-24-2) N.D. N.D. 1.4

Critical Analysis of Structural Trends

  • Optimal Substituents : The 2-ethoxy group on both aromatic rings maximizes MrgX1 engagement, while bulkier groups (e.g., cyclopropane sulfonamide) enhance potency but may compromise metabolic stability .
  • Hydrogen-Bonding Capacity : Hydroxyl or methoxy groups (e.g., 2-ethoxy-N-(4-ethoxyphenyl)benzamide, CAS 109369-18-8) improve solubility but reduce blood-brain barrier penetration .
  • Species Selectivity : ML382’s inactivity at murine MrgprC11 highlights the need for species-specific optimization in preclinical studies .

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